molecular formula C7H15NO B13559871 6-Methylazepan-4-ol

6-Methylazepan-4-ol

Cat. No.: B13559871
M. Wt: 129.20 g/mol
InChI Key: BRTHDWOYSPJQCA-UHFFFAOYSA-N
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Description

6-Methylazepan-4-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon and a methyl group (-CH3) attached to the sixth carbon of the azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylazepan-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 6-methylhexan-1-amine, under acidic or basic conditions. The reaction typically proceeds through intramolecular nucleophilic substitution, leading to the formation of the azepane ring with the hydroxyl group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The compound is then purified through techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methylazepan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methylazepan-4-one.

    Reduction: Formation of 6-methylazepan-4-amine.

    Substitution: Formation of 6-methylazepan-4-chloride or 6-methylazepan-4-bromide.

Scientific Research Applications

6-Methylazepan-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methylazepan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylazepan-4-ol: Similar structure but with the methyl group attached to the nitrogen atom instead of the sixth carbon.

    Azepane: The parent compound without the hydroxyl and methyl groups.

    6-Methylazepan-4-one: The oxidized form of 6-Methylazepan-4-ol.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a methyl group on the azepane ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

6-methylazepan-4-ol

InChI

InChI=1S/C7H15NO/c1-6-4-7(9)2-3-8-5-6/h6-9H,2-5H2,1H3

InChI Key

BRTHDWOYSPJQCA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCNC1)O

Origin of Product

United States

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